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3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Cat. No.: B11720176
M. Wt: 217.19 g/mol
InChI Key: UYDPXQNOHUCMLP-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

Azetidines, which are four-membered nitrogen-containing heterocycles, are considered privileged scaffolds in medicinal chemistry. nih.govresearchgate.net Their importance stems from their unique structural and chemical properties. The azetidine ring possesses significant ring strain, estimated at approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.orgresearchgate.net This inherent strain dictates the ring's reactivity, allowing for selective ring-opening reactions that provide access to a variety of functionalized acyclic amines. rsc.org

Simultaneously, the azetidine ring is stable enough for convenient handling and incorporation into more complex molecular architectures. rsc.orgresearchgate.net This balance of stability and reactivity makes azetidines versatile building blocks in organic synthesis. researchgate.net The rigid, three-dimensional nature of the azetidine scaffold is a desirable feature in drug design, as it can lead to improved binding affinity and selectivity for biological targets. fluoromart.com Consequently, the azetidine motif is found in numerous natural products and approved pharmaceutical agents. medwinpublishers.comresearchgate.net

Table 1: Examples of Marketed Drugs Containing an Azetidine Scaffold

Drug Name Therapeutic Area
Azelnidipine Antihypertensive
Cobimetinib Anticancer
Ximelagatran Anticoagulant

The synthesis of azetidines can be challenging due to this ring strain, and significant research has been dedicated to developing efficient and stereoselective methods for their construction. medwinpublishers.comresearchgate.net Modern synthetic strategies include cycloadditions, intramolecular cyclizations, and strain-release reactions of bicyclic precursors. rsc.orgmedwinpublishers.com

Chemical and Synthetic Impact of Trifluoromethyl Substitution in Heterocycles

The introduction of a trifluoromethyl (CF3) group into a heterocyclic scaffold is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. researchgate.netrsc.org The CF3 group is one of the most common fluorine-containing substituents in pharmaceuticals due to its profound impact on molecular characteristics. mdpi.com

The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent, which can significantly alter the electronic properties of an adjacent aromatic ring or heterocycle. fluoromart.com This can influence the acidity or basicity of nearby functional groups; for instance, placing a CF3 group near an amine can lower its basicity, which may reduce off-target interactions with biological macromolecules. nih.gov

From a pharmacokinetic perspective, the CF3 group offers several advantages. Its inclusion generally increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes. fluoromart.comresearchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com This increased metabolic stability can lead to a longer biological half-life and improved bioavailability of a drug candidate. fluoromart.comrsc.org

Table 2: Impact of Trifluoromethyl Group on Molecular Properties

Property Effect of CF3 Substitution Rationale
Lipophilicity Increased High hydrophobicity of the CF3 group.
Metabolic Stability Increased High bond energy of the C-F bond resists enzymatic cleavage. mdpi.com
Acidity/Basicity Modulated Strong electron-withdrawing nature alters pKa of nearby groups. nih.gov
Binding Affinity Potentially Increased Can engage in favorable interactions with biological targets and influence conformation. fluoromart.com

| Bioavailability | Potentially Improved | A combination of enhanced stability and membrane permeability. rsc.org |

Contextualization of Azetidin-3-ol (B1332694) Architectures in Advanced Synthetic Chemistry

The azetidin-3-ol moiety is a specific and valuable subclass of the azetidine family. The presence of the hydroxyl group at the C3 position provides a versatile handle for further functionalization, allowing for the introduction of diverse substituents through reactions such as etherification, esterification, or displacement. This functional handle is crucial for structure-activity relationship (SAR) studies during the drug development process. nih.gov

A prominent example of the importance of this scaffold is its presence in the anticancer drug cobimetinib, where the azetidin-3-ol unit is a key structural feature. nih.gov The development of synthetic routes to access azetidin-3-ol derivatives is therefore an active area of research. One notable strategy involves the strain-release ring-opening of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. Reaction with trifluoroacetic anhydride (B1165640) followed by hydrolysis can yield substituted 2-(trifluoromethyl)azetidin-3-ols. nih.govresearchgate.net Another innovative approach utilizes photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, to construct the strained azetidinol (B8437883) ring system under mild conditions. nih.gov These advanced methods bypass the challenges associated with traditional cyclization approaches for forming four-membered rings. researchgate.netnih.gov

Overview of Research Trajectories for Complex Azetidine Derivatives

Current research in azetidine chemistry is focused on the development of novel, efficient, and versatile synthetic methodologies to access structurally complex and diverse derivatives. rsc.org The goal is to create libraries of novel compounds for biological screening and to provide synthetic chemists with robust tools for incorporating these valuable scaffolds into target molecules.

Several key research trajectories are shaping the field:

Strain-Release Synthesis: The use of highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), continues to be a powerful strategy. These reactions leverage the release of ring strain to drive the formation of functionalized azetidines that would be difficult to access otherwise. nih.govresearchgate.netrsc.org

Photochemical Methods: Light-mediated reactions, including the aza Paternò-Büchi reaction, are gaining prominence as a means to achieve [2+2] cycloadditions under mild conditions, providing access to unique azetidine structures. rsc.orgresearchgate.net

C-H Functionalization: Direct C-H activation and amination strategies are being explored to functionalize pre-formed azetidine rings. For example, palladium-catalyzed intramolecular C(sp3)–H amination has been shown to be an effective method for ring formation. rsc.org

Asymmetric Synthesis: Given the importance of chirality in drug action, the development of stereoselective methods for synthesizing enantiomerically pure azetidines is a major focus. This includes the use of chiral catalysts and auxiliaries to control the stereochemistry of ring-forming or functionalization reactions. researchgate.netnih.gov

Development of Novel Building Blocks: Research is also directed towards creating new, highly functionalized azetidine-based building blocks, such as azetidine sulfonyl fluorides, that can be used in divergent synthetic pathways to rapidly generate a wide range of derivatives. nih.gov

These research efforts are driven by the continued demand in medicinal chemistry for novel, three-dimensional molecules. The development of increasingly sophisticated synthetic methods enables chemists to explore the full potential of the azetidine scaffold in the design of next-generation therapeutics. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F3NO B11720176 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]azetidin-3-ol

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-14-6-9/h1-4,14-15H,5-6H2

InChI Key

UYDPXQNOHUCMLP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Trifluoromethyl Phenyl Azetidin 3 Ol and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The synthesis of the strained azetidine ring necessitates specialized strategies that can overcome the inherent ring strain. Methodologies generally fall into two major categories: intramolecular cyclization of acyclic precursors and cycloaddition reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen bond from a suitably functionalized linear precursor. The success of these reactions hinges on the strategic placement of a nucleophilic nitrogen atom and an electrophilic carbon center.

A classic and widely employed method for azetidine ring formation is the intramolecular SN2 reaction. nih.govfrontiersin.org This approach involves a nitrogen-based nucleophile, typically an amine, attacking a carbon atom bearing a good leaving group (e.g., halides, mesylates, tosylates) at the γ-position. nih.govfrontiersin.orgresearchgate.net The precursor for such a cyclization is typically a 1-amino-3-halopropane or a related derivative.

An alternative strategy involves the intramolecular aminolysis of epoxides. nih.govfrontiersin.org In this method, a γ-amino alcohol precursor is converted to an epoxide. The subsequent ring-opening of the epoxide by the tethered amine nucleophile can be catalyzed by Lewis acids, which activate the epoxide towards nucleophilic attack. nih.govfrontiersin.org For instance, lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)3, have been shown to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, promoting C3-selective attack to furnish the desired 3-hydroxyazetidine core. nih.govfrontiersin.org This method is notable for its high yields and tolerance of various functional groups. frontiersin.org

Precursor TypeCatalyst/ReagentKey FeatureRef.
γ-HaloaminesBaseDirect SN2 displacement of halide nih.govresearchgate.net
γ-Aminoalcohols (via epoxides)La(OTf)3Lewis acid-catalyzed regioselective epoxide opening nih.govfrontiersin.org
1-Bromo-3-phenylpropaneRh2(esp)2 / PhI(OPiv)2C-H amination followed by cyclization nsf.gov

Base-induced ring closures are fundamental to many azetidine syntheses, often employed to deprotonate the nitrogen nucleophile, thereby increasing its reactivity for intramolecular cyclization. A notable application of this approach involves the cyclization of intermediate bromoalkyl sulfamate (B1201201) esters. nsf.gov In a two-step sequence, a suitable alkyl bromide undergoes selective, intermolecular C-H amination to install a nitrogen center. The resulting intermediate is then treated with a base to efficiently trigger ring closure to the corresponding azetidine. nsf.gov This method provides a versatile route to substituted azetidines from readily available starting materials. nsf.gov

Another powerful strategy is the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate via intermolecular alkyne oxidation. This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring, a direct precursor to azetidin-3-ols. nih.gov

Photochemical methods offer a unique approach to overcoming the energetic barriers associated with the formation of strained rings by utilizing light energy. nih.gov The Norrish-Yang photocyclization is a prominent example used for the synthesis of 3-hydroxyazetidines. nih.govbeilstein-journals.orgresearchgate.netuni-mainz.de This reaction involves the intramolecular 1,5-hydrogen abstraction by an excited carbonyl group in an α-amino ketone precursor, leading to a 1,4-biradical intermediate that subsequently cyclizes to form the azetidin-3-ol (B1332694) ring. beilstein-journals.orguni-mainz.de

Baxendale and coworkers have successfully applied this methodology in a continuous-flow photochemical reactor to synthesize a range of 3-hydroxyazetidines, including analogues with a trifluoromethyl group on the phenyl ring. researchgate.netdurham.ac.uk The use of a flow system allows for excellent control over reaction parameters, short residence times, and scalability, making it a synthetically valuable method. durham.ac.uk The efficiency of the cyclization is influenced by the electronic properties of the substituents on the aromatic ring, which affect the crucial n→π* transition of the ketone. durham.ac.uk

Aryl Substituent (on Phenyl Ring)Reaction ConditionsYield (%)Ref.
4-CF30.15 M in MeCN, 10 min residence, 18-25°C64 durham.ac.uk
4-F0.15 M in MeCN, 10 min residence, 18-25°C80 durham.ac.uk
4-Cl0.15 M in MeCN, 10 min residence, 18-25°C78 durham.ac.uk
4-Me0.15 M in MeCN, 10 min residence, 18-25°C79 durham.ac.uk
3-MeO0.15 M in MeCN, 10 min residence, 18-25°C84 durham.ac.uk

More recently, visible-light-driven photocatalysis has emerged as a mild and efficient method for azetidine synthesis. One such strategy involves the radical strain-release (RSR) functionalization of azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgchemrxiv.org In this process, an organic photosensitizer facilitates an energy-transfer process with sulfonylimine precursors to generate radical intermediates. These radicals are then intercepted by the highly strained ABB, leading to ring opening and the formation of densely functionalized azetidines in a single step. chemrxiv.orgchemrxiv.orgresearchgate.net

Cycloaddition Reactions

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, provide a powerful and atom-economical route to the azetidine core.

The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is one of the most significant and versatile methods for constructing the four-membered azetidine ring, specifically leading to β-lactams (azetidin-2-ones). rsc.orgrsc.orgresearchgate.netacs.orgresearchgate.net While this reaction does not directly produce 3-hydroxyazetidines, the resulting β-lactam products are crucial intermediates that can be readily converted to a variety of functionalized azetidines, including the target scaffold, through subsequent reduction and functional group manipulations. researchgate.net

The mechanism is generally considered to be a two-step process involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes a conrotatory electrocyclization to yield the β-lactam ring. acs.org The stereochemical outcome of the reaction is highly dependent on the geometry of the imine and reaction conditions, allowing for diastereoselective synthesis. acs.org

Reactant 1Reactant 2Product TypeKey FeatureRef.
KeteneImine (Schiff base)β-Lactam (Azetidin-2-one)Staudinger Reaction; versatile precursor synthesis researchgate.netacs.org
o-AllyloxyphenoxyketeneBis-imineBis-azetidinoneSequential Staudinger cycloaddition rsc.org
C-cinnamoyl imidazoleC-cinnamoyl imidazoleTruxinate (cyclobutane)Asymmetric catalytic [2+2] photodimerization orgsyn.org

Photochemical [2+2] cycloadditions between alkenes are another powerful tool for constructing four-membered rings. nsf.gov While more commonly applied to carbocyclic systems, this strategy can be adapted for the synthesis of heterocyclic rings. These reactions typically proceed through electronically excited states, providing access to structures that are not readily formed under thermal conditions. orgsyn.org

Formal [3+1] Ring Expansion Cyclizations (e.g., from aziridines)

A notable strategy for constructing the azetidine ring is through the formal [3+1] ring expansion of aziridines. This method involves the reaction of a three-membered aziridine (B145994) ring with a one-carbon component, effectively expanding the ring to the desired four-membered azetidine.

One such approach utilizes the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. This process proceeds via an ylide-type mechanism, where the inherent strain of the methylene aziridine facilitates a ring-opening and subsequent ring-closing cascade. This method is highly effective for producing highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity. nih.gov The chirality from the starting aziridine is efficiently transferred to the azetidine product, allowing for the creation of vicinal tertiary-quaternary and even quaternary-quaternary stereocenters. nih.gov

This [3+1] strategy harnesses the ring strain of the starting material to drive the formation of new carbon-carbon and carbon-nitrogen bonds, offering a powerful tool for accessing complex azetidine structures. nih.gov

Ring Expansion Strategies from Smaller Heterocycles (e.g., Aziridines)

The expansion of three-membered rings, such as aziridines, into four-membered azetidines represents a powerful and increasingly utilized synthetic strategy. researchgate.netnih.gov The inherent ring strain of aziridines makes them valuable building blocks for the synthesis of larger heterocyclic systems. researchgate.net

One innovative approach involves a biocatalytic one-carbon ring expansion of aziridines. Engineered "carbene transferase" enzymes, such as a laboratory-evolved variant of cytochrome P450BM3, can catalyze the mdpi.comnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides. nih.govchemrxiv.org This enzymatic approach offers exceptional stereocontrol, achieving high enantiomeric ratios. nih.govchemrxiv.org Notably, the enzyme can override the competing cheletropic extrusion of olefins, a common side reaction with aziridinium ylides, to favor the desired mdpi.comnih.gov-Stevens rearrangement, leading to the formation of chiral azetidines. nih.govchemrxiv.org This method provides a novel and highly enantioselective route to azetidines from readily available aziridine precursors. nih.govchemrxiv.org

Other ring expansion strategies involve the reaction of aziridines with various reagents, which can proceed with or without a catalyst, to induce ring-opening followed by cyclization to form azetidines and other heterocycles. researchgate.net

Strain-Release Reactions of Bicyclic Systems (e.g., Azabicyclo[1.1.0]butanes)

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of functionalized azetidines through strain-release reactions. nih.govnih.govbris.ac.ukarkat-usa.org These reactions typically involve the cleavage of the central C-N bond, enabling functionalization at the 1 and 3 positions of the resulting azetidine ring. arkat-usa.org

A variety of transformations can be achieved by activating the ABB nitrogen, which renders the bridgehead carbon susceptible to nucleophilic attack. For instance, treatment of azabicyclo[1.1.0]butyl carbinols with activating agents like trifluoroacetic anhydride (B1165640) or triflic anhydride can trigger a semipinacol rearrangement to yield 1,3,3-substituted ketoazetidines. nih.gov The choice of activating agent can influence the reaction pathway, leading to divergent outcomes. nih.gov

Furthermore, the inherent strain of ABBs can be harnessed to drive spirocyclization reactions. nih.govbris.ac.uk For example, ABB-ketone precursors can undergo electrophile-induced spirocyclization-desilylation to form a library of novel spiro-azetidines with varying ring sizes and substituents. nih.gov Strain-release-driven Friedel–Crafts spirocyclization of ABB-tethered (hetero)aryls has also been developed for the synthesis of azetidine spiro-tetralins. d-nb.info

These strain-release strategies offer a powerful and modular approach to rapidly assemble complex and sp3-rich azetidine scaffolds, which are of significant interest in medicinal chemistry. nih.govbris.ac.uk

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of azetidin-2-ones, commonly known as β-lactams, provides a direct and efficient pathway to the corresponding azetidines. rsc.orgmagtech.com.cn This transformation is a key step in the "β-lactam-synthon protocol," which utilizes the readily available and versatile chemistry of β-lactams to access a wide range of functionalized azetidines. rsc.org

Several reducing agents can be employed for this purpose, with monochloroalane (AlH2Cl) and dichloroalane (AlHCl2) being particularly effective for the selective reduction of the β-lactam carbonyl group. nih.gov These reagents offer a straightforward route to enantiopure azetidines from their corresponding β-lactam precursors. nih.gov However, care must be taken as the presence of Lewis acids and alanes can sometimes lead to the ring opening of the strained four-membered ring, especially with electron-rich substituents on the azetidine nucleus. rsc.org

The reduction of 4-(trifluoromethyl)azetidin-2-ones, for example, has been utilized to synthesize trifluoromethylated azetidines, which are valuable building blocks for various biologically active compounds. researchgate.netamanote.com

PrecursorReducing AgentProductReference
Enantiopure 4-aryl-β-lactamAlH2ClEnantiopure 2-arylazetidine nih.gov
4-(Trifluoromethyl)azetidin-2-oneVariousTrifluoromethyl-substituted azetidine researchgate.netamanote.com
General β-lactamDIBAL-H, ChloroalanesAzetidine rsc.org

Aza-Michael Addition Approaches

The aza-Michael addition is a versatile and powerful method for the construction of carbon-nitrogen bonds and has been successfully applied to the synthesis of functionalized azetidines. mdpi.comnih.govresearchgate.net This strategy typically involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.

A common approach utilizes methyl 2-(azetidin-3-ylidene)acetate as the Michael acceptor. mdpi.comnih.govresearchgate.net This precursor can be readily prepared from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction. nih.gov Subsequent aza-Michael addition of various heterocyclic amines, such as pyrazoles, imidazoles, and triazoles, to the azetidin-3-ylidene acetate (B1210297) furnishes a diverse range of 3-substituted azetidine derivatives. mdpi.com

The reaction conditions can be optimized to achieve good yields. For instance, the use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent such as acetonitrile (B52724) has proven effective for promoting the addition of various NH-heterocycles. mdpi.com This methodology allows for the introduction of a wide array of functional groups onto the azetidine scaffold, providing access to novel heterocyclic amino acid derivatives and other valuable building blocks for drug discovery. mdpi.comnih.govresearchgate.net

Michael AcceptorNucleophileProductReference
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate1H-PyrazoleMethyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate mdpi.com
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate1H-ImidazoleMethyl (1-Boc-3-(imidazol-1-yl)azetidin-3-yl)acetate mdpi.com
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate1,2,4-TriazoleMethyl (1-Boc-3-(1,2,4-triazol-1-yl)azetidin-3-yl)acetate mdpi.com

Installation of the Trifluoromethyl Moiety

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, methods for incorporating this moiety are of great importance in medicinal chemistry.

Incorporation from Trifluoromethylated Precursors (e.g., Ethyl 4,4,4-trifluoroacetoacetate)

A widely used strategy for introducing the trifluoromethyl group is to employ building blocks that already contain this moiety. Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a versatile and commercially available precursor for the synthesis of a wide range of trifluoromethyl-containing compounds, including heterocyclic structures. researchgate.netsigmaaldrich.comchemicalbook.comontosight.aiaip.org

ETFAA can participate in various condensation and cyclization reactions to form CF3-substituted heterocycles. researchgate.netaip.org For instance, it can be used in one-pot, multi-component reactions with aldehydes and other reagents to construct complex fluorinated heterocyclic systems. researchgate.netaip.org The reactivity of the keto and ester functionalities in ETFAA allows for its incorporation into diverse molecular scaffolds. researchgate.netchemicalbook.com

This building block approach provides a reliable and efficient means of introducing the trifluoromethyl group at a specific position in the target molecule, avoiding the often harsh conditions required for direct trifluoromethylation reactions. sigmaaldrich.com

Trifluoromethylated PrecursorReaction TypeProduct TypeReference
Ethyl 4,4,4-trifluoroacetoacetateMulti-component reactionCF3-containing pyran derivatives researchgate.net
Ethyl 4,4,4-trifluoroacetoacetateCondensation with diaminesCF3-containing pyridinones aip.org
Ethyl 4,4,4-trifluoroacetoacetateClaisen condensationSynthesis of ETFAA itself chemicalbook.com

Catalytic Asymmetric Synthesis of Trifluoromethylated Azetidines

The development of catalytic asymmetric methods for the synthesis of trifluoromethylated azetidines is crucial for accessing enantioenriched compounds with potential therapeutic applications. Recent advancements have focused on cycloaddition reactions and the use of chiral catalysts to control stereochemistry.

One notable strategy involves the organocatalytic enantioselective [2+2] cycloaddition of trifluoromethyl ketimines with allenes, catalyzed by peptide-mimic phosphonium (B103445) salts. rsc.org This approach allows for the synthesis of six-membered ring-fused α-trifluoromethyl azetidines with high yields and excellent diastereo- and enantioselectivities. rsc.org The proposed mechanism involves a Mannich-type addition of the deprotonated allenoate to the cyclic trifluoromethyl ketimine, followed by an intramolecular N-attack to form the azetidine ring. rsc.org

Another powerful method is the iridium-catalyzed cascade umpolung allylation/2-aza-Cope rearrangement of tertiary α-trifluoromethyl α-amino acid derivatives. nih.gov This process provides access to a variety of quaternary α-trifluoromethyl α-amino acids, which can be precursors to trifluoromethylated azetidines. nih.gov The key to this method is the activation of an isatin-ketoimine moiety, which enables umpolung reactivity and circumvents challenges associated with enantioselectivity control in other catalytic systems. nih.gov

Furthermore, chiral phase-transfer catalysts derived from cinchona alkaloids have been successfully employed in the asymmetric umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles. nih.gov This catalytic transformation provides a high-yield route to enantiomerically enriched chiral trifluoromethylated γ-amino acids and γ-lactams, which are valuable intermediates for the synthesis of trifluoromethylated azetidines and other nitrogen-containing heterocycles. nih.gov

Table 1: Catalytic Asymmetric Methods for Trifluoromethylated Azetidine Precursors
MethodCatalystSubstratesKey FeaturesReference
[2+2] CycloadditionPeptide-mimic phosphonium saltTrifluoromethyl ketimines and allenesHigh diastereo- and enantioselectivity for fused azetidines. rsc.org
Umpolung Allylation/2-Aza-Cope RearrangementIridium complexTertiary α-trifluoromethyl α-amino acid derivativesAccess to quaternary α-trifluoromethyl α-amino acids. nih.gov
Asymmetric Umpolung AdditionCinchona alkaloid-derived phase-transfer catalystTrifluoromethyl imines and α,β-unsaturated N-acylpyrrolesHigh yields of enantiomerically enriched γ-amino acids. nih.gov

Stereoselective Introduction of the Trifluoromethyl Group

The stereoselective introduction of the trifluoromethyl group is a critical step in the synthesis of chiral trifluoromethylated azetidines. Various strategies have been developed to achieve this, often relying on the use of chiral auxiliaries or stereoselective reactions.

One approach utilizes enantiopure 4-formyl-β-lactams as synthons for the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. acs.org The trifluoromethyl group is introduced via trifluoromethylation of the aldehyde functionality. Subsequent reductive removal of the β-lactam carbonyl moiety yields the desired trifluoromethylated azetidine. acs.org

A stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives has been developed through the sequential catalytic asymmetric reactions of Erlenmeyer–Plöchl azlactones. rsc.org This method allows for the controlled synthesis of different stereoisomers, which can serve as precursors for trifluoromethylated azetidines. rsc.org The strategy involves the dynamic stereoselective ring-opening of enantioselectively reduced azlactones. rsc.org

The use of chiral tert-butanesulfinamides provides a general and scalable method for the synthesis of enantioenriched C2-substituted azetidines. acs.org This three-step method starts from inexpensive materials and controls diastereoselectivity through the use of either (R)- or (S)-sulfinamide reactants. acs.org While not directly demonstrated for trifluoromethylated analogues, this methodology holds promise for the stereoselective synthesis of such compounds.

Formation of the Azetidin-3-ol Moiety

The construction of the azetidin-3-ol core is a key aspect of synthesizing the target compound and its analogues. Several synthetic routes have been explored, utilizing a range of precursors and reaction types.

Synthesis from Activated Precursors (e.g., Epihalohydrins, Epoxides)

The intramolecular aminolysis of epoxides is an effective strategy for forming the azetidine ring. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.orgfrontiersin.org This reaction proceeds with high regioselectivity, favoring the formation of the four-membered ring. nih.govfrontiersin.org The method is tolerant of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgfrontiersin.org

A formal [3+1]-cycloaddition reaction using epihalohydrins or epoxy alcohol derivatives as C₃-biselectrophiles and lithiated 1,1-diborylalkanes as C₁-bisnucleophiles has been developed for the synthesis of 3-borylated cyclobutanols. nih.gov While this method produces a carbocyclic ring, the underlying principles of using activated three-carbon units could potentially be adapted for azetidine synthesis.

Photochemical Cyclization Routes to Azetidin-3-ols

Photochemical reactions offer a powerful tool for the construction of strained ring systems like azetidines. The Norrish-Yang cyclization of α-aminoacetophenones is a well-established method for the synthesis of azetidin-3-ols. beilstein-journals.orguni-mainz.de This reaction proceeds via a 1,5-hydrogen abstraction followed by ring closure of the resulting 1,4-biradical. beilstein-journals.orguni-mainz.de The efficiency and diastereoselectivity of the cyclization can be influenced by the nature of the substituents on the nitrogen atom. acs.org

Recent studies have shown that the choice of protecting group on the nitrogen atom is critical for both the photochemical cyclization and subsequent functionalization of the resulting azetidinol (B8437883). beilstein-journals.org For instance, a benzhydryl protecting group has been found to facilitate both the Norrish-Yang cyclization and a subsequent ring-opening reaction. beilstein-journals.org The irradiation of chiral aminoketones can lead to the formation of enantiomerically pure azetidin-3-ols. researchgate.net

Strain-Release Reactions Yielding Azetidin-3-ols

Strain-release reactions of highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), provide a versatile entry to functionalized azetidines. The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with trifluoroacetic anhydride, followed by hydrolysis, yields 2-(trifluoromethyl)azetidin-3-ols with high diastereomeric purity. nih.govresearchgate.net This formal hydration process is applicable to a range of substituted ABBs, providing access to azetidin-3-ols with aryl or alkyl groups at the C3 position. nih.gov

The addition of nucleophilic organometallic species to in situ generated azabicyclobutanes leads to the selective formation of 3-arylated azetidine intermediates through a strain-release mechanism. rsc.org Furthermore, radical strain-release photocatalysis using azabicyclo[1.1.0]butanes has emerged as a method for accessing densely functionalized azetidines. researchgate.netchemrxiv.org This approach involves the interception of radical intermediates by the strained ABB, leading to difunctionalized azetidines in a single step. researchgate.net

Table 2: Methods for the Formation of the Azetidin-3-ol Moiety
MethodPrecursorKey Reagents/ConditionsKey FeaturesReference
Intramolecular Aminolysiscis-3,4-Epoxy aminesLa(OTf)₃High regioselectivity and yield, tolerant of various functional groups. nih.govfrontiersin.orgfrontiersin.org
Photochemical Cyclization (Norrish-Yang)α-AminoacetophenonesUV irradiationDirect route to azetidin-3-ols, stereoselectivity can be controlled. beilstein-journals.orguni-mainz.deacs.org
Strain-Release Reaction2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanesTrifluoroacetic anhydride, then hydrolysisHigh diastereoselectivity for 2-(trifluoromethyl)azetidin-3-ols. nih.govresearchgate.net

Stereochemical Control in Azetidine Synthesis

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For azetidines, this involves controlling the relative and absolute stereochemistry of substituents on the four-membered ring.

In the synthesis of azetidine-2,3-dicarboxylic acids, distinct strategies have been developed for the cis- and trans-stereoisomers. nih.gov For the cis-isomers, a key step involves the diastereoselective cyclization of a secondary chloride precursor upon treatment with a strong base like LiHMDS. nih.gov

Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones. nih.gov The stereochemistry is controlled by the use of a chiral t-butanesulfinimine auxiliary, which can be easily removed under acidic conditions. nih.gov

As mentioned previously, chiral auxiliaries such as tert-butanesulfinamides have proven effective in controlling the stereochemistry of organometallic additions to imines, leading to enantioenriched C2-substituted azetidines after intramolecular cyclization. acs.org The choice of the (R)- or (S)-sulfinamide dictates the stereochemistry of the final product. acs.org

Enantioselective Methodologies

The enantioselective synthesis of 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol primarily relies on the preparation of chiral azetidin-3-one precursors, which can then be subjected to nucleophilic addition of a trifluoromethylphenyl organometallic reagent. A notable and flexible approach involves the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.govnih.gov This method provides access to chiral azetidin-3-ones with high enantiomeric excess (e.e.). nih.govnih.gov

The key steps of this methodology are outlined below:

Preparation of Chiral N-propargylsulfonamides: These starting materials can be readily accessed with excellent enantiomeric purity through the application of chiral sulfinamide chemistry. nih.govnih.gov

Gold-Catalyzed Oxidative Cyclization: The chiral N-propargylsulfonamide undergoes an intramolecular N-H insertion mediated by a gold catalyst, leading to the formation of the desired chiral azetidin-3-one. nih.govnih.gov The use of a tert-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions. nih.govnih.gov

Nucleophilic Addition: The resulting enantiomerically enriched azetidin-3-one can then be treated with a Grignard reagent, such as (4-trifluoromethylphenyl)magnesium bromide, to introduce the desired aryl group at the C3 position and generate the tertiary alcohol, yielding this compound.

Catalyst/ReagentSubstrateProductEnantiomeric Excess (e.e.)
Gold CatalystChiral N-propargylsulfonamideChiral Azetidin-3-one>98%
(4-trifluoromethylphenyl)magnesium bromideChiral Azetidin-3-one(R)- or (S)-3-[4-(trifluoromethyl)phenyl]azetidin-3-olDependent on the stereochemistry of the azetidin-3-one

An alternative strategy for accessing chiral trifluoromethylated amines, which could be adapted for the synthesis of azetidine precursors, is the catalytic enantioselective isomerization of trifluoromethyl imines using chiral organic catalysts. nih.gov This method has been shown to be effective for both aryl and alkyl trifluoromethylated amines, achieving high enantioselectivities. nih.gov

Diastereoselective Approaches

Diastereoselective approaches to this compound and its analogues often involve the substrate-controlled addition of a nucleophile to a chiral azetidine precursor. Building upon the enantioselective synthesis of chiral azetidin-3-ones, the diastereoselectivity of the subsequent Grignard addition is a critical factor.

The facial selectivity of the nucleophilic attack on the carbonyl group of the chiral azetidin-3-one is influenced by the stereochemistry of the substituents on the azetidine ring. While specific studies on the diastereoselective addition of (4-trifluoromethylphenyl)magnesium bromide to chiral azetidin-3-ones are not extensively detailed in the provided search results, general principles of stereochemistry suggest that the existing chiral center(s) on the azetidine ring will direct the incoming nucleophile to one face of the carbonyl, leading to the preferential formation of one diastereomer.

A study on the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines from enantiopure 4-formyl-β-lactams highlights a relevant transformation. nih.gov This process involves the trifluoromethylation of an aldehyde, followed by reductive removal of the β-lactam carbonyl group, affording the desired azetidine with high diastereoselectivity (dr >99:1). nih.gov Although this example pertains to a different substitution pattern, it demonstrates the feasibility of achieving high diastereocontrol in the synthesis of trifluoromethylated azetidines.

PrecursorReagentKey TransformationDiastereomeric Ratio (dr)
Enantiopure 4-formyl-β-lactamTrifluoromethylating agentAldehyde trifluoromethylation and reduction>99:1

Synthetic Challenges in Assembling Multifunctionalized Azetidine Systems

The synthesis of complex azetidine systems like this compound is often accompanied by specific challenges related to regioselectivity in ring formation and the compatibility of diverse functional groups.

Regioselectivity in Ring-Forming Reactions

The construction of the azetidine ring is a critical step where regioselectivity can be a significant hurdle. Intramolecular cyclization reactions are commonly employed, and the regiochemical outcome depends on the nature of the precursors and the reaction conditions.

For instance, in the synthesis of azetidines from epoxy amines, the regioselectivity of the intramolecular aminolysis is crucial. A lanthanum triflate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to afford azetidines in high yields. frontiersin.org This method demonstrates excellent regiocontrol, even in the presence of various functional groups. frontiersin.org However, the presence of a bulky and electron-withdrawing trifluoromethylphenyl group on the precursor could potentially influence the regioselectivity of the ring closure, favoring the formation of undesired constitutional isomers. Careful selection of the starting materials and reaction conditions is therefore essential to ensure the desired 4-membered ring formation over other possibilities, such as the formation of a 5-membered pyrrolidine (B122466) ring.

Compatibility of Diverse Functional Groups

The presence of multiple functional groups, such as the trifluoromethyl group, the tertiary alcohol, and the secondary amine of the azetidine ring, necessitates careful consideration of their compatibility with the reagents and reaction conditions employed throughout the synthetic sequence.

The trifluoromethyl group is generally robust and stable under many reaction conditions. nih.gov However, its strong electron-withdrawing nature can affect the reactivity of adjacent functional groups. For example, it can influence the acidity of nearby protons and the nucleophilicity of the nitrogen atom in the azetidine ring.

The tertiary alcohol functionality can be sensitive to acidic conditions, which might be required for the removal of certain protecting groups, potentially leading to dehydration or rearrangement reactions. Therefore, the choice of protecting groups for the azetidine nitrogen is critical. The tert-butanesulfonyl group, for instance, can be removed under acidic conditions, which might not be compatible with the tertiary alcohol. nih.govnih.gov

Furthermore, the synthesis of azetidines often involves the use of strong bases or organometallic reagents, such as Grignard reagents. The compatibility of these reagents with all the functional groups present in the molecule must be carefully evaluated to avoid side reactions. The La(OTf)₃-catalyzed aminolysis of epoxides has been shown to tolerate a range of acid-sensitive and Lewis basic functional groups, which is a promising feature for the synthesis of complex azetidines. frontiersin.org

Chemical Reactivity and Mechanistic Studies of 3 4 Trifluoromethyl Phenyl Azetidin 3 Ol Derivatives

Influence of Ring Strain on Azetidine (B1206935) Reactivity and Stability

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, with a reported strain energy of approximately 25.2–25.4 kcal/mol. semanticscholar.orgresearchgate.net This value is comparable to that of other strained cyclic systems like cyclobutane (B1203170) and aziridine (B145994), and substantially higher than that of the five-membered pyrrolidine (B122466) ring. semanticscholar.org This inherent strain is a critical factor governing the chemical reactivity of the azetidine core, making it a willing participant in reactions that relieve this strain, such as ring-opening transformations.

While the ring strain energizes the molecule for chemical reactions, azetidines are generally more stable and easier to handle than the more highly strained three-membered aziridines. nih.govnih.gov This balance of reactivity and stability allows for the controlled manipulation of the azetidine ring under specific reaction conditions. The strain within the azetidine ring can, however, also predispose these molecules to unique decomposition pathways that are not typically observed in larger, less strained heterocyclic systems. elsevierpure.com The reactivity of the azetidine ring can be "unlocked" or triggered by appropriate chemical activation, often involving the nitrogen atom, to facilitate transformations that would otherwise be energetically unfavorable.

Ring-Opening Transformations

The relief of ring strain is a powerful thermodynamic driving force for the ring-opening of azetidines. These reactions can be initiated by various reagents, including nucleophiles and metal catalysts, leading to the formation of functionalized acyclic amines.

Nucleophile-Induced Ring-Opening Reactions

The reaction of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol derivatives with nucleophiles is a common and synthetically useful transformation. The outcome of these reactions is highly dependent on the nature of the nucleophile, the substituents on the azetidine ring, and the reaction conditions. Activation of the azetidine nitrogen, typically through protonation or conversion to an azetidinium ion, is often a prerequisite for nucleophilic attack, as it enhances the electrophilicity of the ring carbons.

The regioselectivity of nucleophilic attack on unsymmetrical azetidinium ions derived from 3-aryl-azetidin-3-ols is governed by a combination of steric and electronic factors. In the case of derivatives of this compound, the electron-withdrawing nature of the trifluoromethylphenyl group at the C3 position plays a significant role.

Generally, nucleophilic attack can occur at either the C2 or C4 positions of the azetidinium ring. For 2-substituted azetidinium ions, the presence of an alkyl group at C2 tends to direct the nucleophile to the less sterically hindered C4 position. Conversely, an electron-withdrawing group at C2 can favor attack at the C2 position. In the context of 3-aryl-azetidin-3-ols, the aryl group at C3 can influence the stability of potential carbocationic intermediates, which can in turn affect the regioselectivity of the ring opening. For instance, in the ring-opening of 2-phenyl-3-azetidinols, cleavage of the N-C2 bond is observed, indicating a preference for attack at the benzylic position.

The table below summarizes the regioselectivity observed in the nucleophilic ring-opening of various azetidine derivatives, highlighting the influence of substituents on the reaction outcome.

Azetidine DerivativeNucleophileMajor Ring-Opened ProductRegioselectivity
2-Alkyl-azetidiniumVarious1-Alkyl-3-(nucleophilomethyl)propan-1-amineAttack at C4
2-Aryl-azetidiniumVarious1-Aryl-3-amino-1-(nucleophilomethyl)propaneAttack at C2
3-Aryl-azetidin-3-olAryl alcohols1-Aryl-1-(aryloxy)-3-aminopropan-2-olAttack at C2 or C4

This table is a generalized representation based on literature findings for variously substituted azetidines and may not be fully representative of all possible reaction outcomes.

The stereochemistry of nucleophile-induced ring-opening reactions of chiral azetidines is a critical aspect, particularly in the synthesis of enantiomerically pure compounds. In many cases, the ring-opening proceeds through an SN2-type mechanism, which results in the inversion of configuration at the carbon atom undergoing nucleophilic attack.

A notable example is the highly stereoselective ring-opening of trans-2-phenyl-3-azetidinols, which proceeds with the cleavage of the N-C2 bond and complete inversion of the stereochemistry at the C2 position. This stereospecificity is indicative of a backside nucleophilic attack on the azetidinium ion intermediate. The stereochemical outcome is a key piece of evidence in elucidating the reaction mechanism and is crucial for the application of these reactions in asymmetric synthesis.

Metal-Catalyzed Ring Opening

Transition metal catalysts, particularly those based on palladium and rhodium, have emerged as powerful tools for promoting the ring-opening of azetidines. These catalytic systems can offer unique reactivity and selectivity profiles compared to traditional nucleophile-induced methods. Metal-catalyzed reactions often proceed through different mechanistic pathways, such as oxidative addition of the C-N bond to the metal center, which can lead to novel transformations.

Lewis acids can also catalyze the ring-opening of azetidines by coordinating to the nitrogen atom, thereby activating the ring towards nucleophilic attack. This approach has been successfully applied to the ring-opening of N-tosylazetidines with alcohols and thiols.

Ring-Expansion Reactions to Larger Heterocycles

Beyond simple ring-opening, the strain inherent in the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger and often more complex heterocyclic scaffolds such as pyrrolidines, piperidines, and other medium-sized rings. rsc.org These transformations are of significant interest in synthetic chemistry as they allow for the construction of valuable building blocks for medicinal chemistry and natural product synthesis.

Ring expansion of azetidines can be initiated through the formation of an azetidinium ylide, which can then undergo a semanticscholar.orgresearchgate.net- or researchgate.netnih.gov-sigmatropic rearrangement. For example, the reaction of azetidine carboxylate esters with metallocarbenes generates azetidinium ylides that readily undergo a semanticscholar.orgresearchgate.net-shift to yield ring-expanded pyrrolidine products. nih.gov

Acid-mediated ring expansion is another viable strategy. Protonation of the azetidine nitrogen can facilitate a rearrangement cascade, leading to the formation of a larger ring. These reactions often proceed through bicyclic azetidinium ion intermediates, which are then opened by a nucleophile to afford the ring-expanded product. The regioselectivity of the cleavage of the bicyclic intermediate dictates the size of the resulting heterocycle.

The table below provides a summary of various ring-expansion reactions of azetidine derivatives.

Azetidine DerivativeReagent/CatalystProduct Heterocycle
Azetidine carboxylate esterMetallocarbenePyrrolidine
2-(3-Hydroxypropyl)azetidineActivating agent, NucleophilePyrrolidine and/or Azepane
3-MethyleneazetidineDiazo compound / Rh2(OAc)24-Methylenepyrrolidine
2,2-Disubstituted azetidineBrønsted acid1,3-Oxazinan-2-one

This table illustrates the diversity of ring-expansion reactions starting from azetidine derivatives.

Reactivity of the Hydroxyl Group in Azetidin-3-ols

The tertiary hydroxyl group at the C3 position of 3-aryl-azetidin-3-ols is a key functional handle that governs a wide range of chemical transformations. Its ability to be derivatized or to act as a leaving group after activation is central to the synthetic utility of this class of compounds.

The hydroxyl group of 3-aryl-azetidin-3-ols can be readily converted into other functional groups through various derivatization reactions. These transformations are crucial for building molecular complexity and for the synthesis of analogues with modified properties. Common derivatization strategies include nucleophilic substitution reactions where the hydroxyl group is first converted into a better leaving group.

One notable example is the iron-catalyzed thiol alkylation, which allows for the direct synthesis of 3-aryl-3-sulfanyl azetidines from the corresponding azetidin-3-ols in excellent yields. nih.gov This reaction proceeds through the formation of an azetidine carbocation, which is then trapped by the thiol nucleophile. nih.gov Other important derivatizations include the conversion to ethers, esters, and azides. The Mitsunobu reaction, for instance, is a powerful method for converting alcohols into a variety of other functionalities, including esters and azides, with a complete inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org This stereospecificity is particularly valuable in the synthesis of chiral azetidine derivatives. organic-chemistry.org The azide ion is an excellent nucleophile for these substitution reactions and can be introduced via SN2 displacement of an activated hydroxyl group. masterorganicchemistry.com

Reaction TypeReagents & ConditionsProduct TypeKey Features
ThiolationR-SH, Fe(OTf)2 (cat.)3-Aryl-3-sulfanyl-azetidineMild, high-yielding, proceeds via carbocation. nih.gov
Esterification (Fischer)R-COOH, Acid catalyst (e.g., H2SO4)3-Aryl-3-ester-azetidineEquilibrium process, often driven by excess alcohol or water removal. nih.govmasterorganicchemistry.com
Esterification (Mitsunobu)R-COOH, PPh3, DEAD or DIAD3-Aryl-3-ester-azetidineStereospecific (inversion of configuration), mild conditions. wikipedia.orgnih.gov
Azidation (Mitsunobu)HN3, PPh3, DEAD or DIAD3-Aryl-3-azido-azetidineEfficient conversion to azides with inversion of stereochemistry. organic-chemistry.orgmasterorganicchemistry.com

Beyond simple derivatization, the hydroxyl group plays a crucial role in directing more complex transformations, primarily by facilitating the formation of a stabilized tertiary carbocation at the C3 position. Under acidic conditions, protonation of the hydroxyl group transforms it into a good leaving group (water), leading to the formation of a planar azetidin-3-yl cation. This intermediate is benzylic and thus stabilized by resonance with the adjacent aryl ring.

The formation of this carbocation opens pathways for various subsequent reactions, including rearrangements and ring-opening reactions. For instance, the treatment of 3-bromoazetidines (formed from azetidin-3-ols) in nucleophilic solvents like methanol or ethanol can lead to the formation of 3-alkoxyazetidines. rsc.org The proposed mechanism involves an initial intramolecular nucleophilic displacement to form a bicyclic aziridinium (B1262131) ion, which is then opened by the alcohol solvent. rsc.org

Furthermore, the activation of the azetidine nitrogen, for example through quaternization, leads to the formation of an azetidinium ion. These strained ammonium salts are susceptible to nucleophilic ring-opening. nih.govorganic-chemistry.orgresearchgate.netsemanticscholar.orgnih.gov The regioselectivity of this ring-opening (attack at C2 vs. C4) is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. nih.govorganic-chemistry.orgnih.gov The presence of an aryl group at C3, as in the case of this compound derivatives, would significantly influence the stability of intermediates and transition states in such ring-opening scenarios.

Impact of the Trifluoromethyl Group on Azetidine Reactivity

The introduction of a trifluoromethyl (CF3) group at the para-position of the C3-phenyl substituent has profound effects on the reactivity of the azetidine ring. These effects are primarily electronic in nature, stemming from the strong electron-withdrawing character of the CF3 group.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly influences the electron density throughout the molecule. One of the most direct consequences is a marked decrease in the basicity of the azetidine nitrogen. The electron-withdrawing effect of the 4-(trifluoromethyl)phenyl group is transmitted through the azetidine ring, reducing the electron density on the nitrogen atom and making its lone pair less available for protonation.

Studies on N-aryl azetidines have shown that electron-withdrawing substituents on the aryl ring substantially lower the pKa of the azetidine nitrogen. For example, the measured pKa of N-(4-cyanophenyl)azetidine is significantly lower than that of N-phenylazetidine, highlighting the impact of conjugation and inductive effects. nih.gov A similar, if not more pronounced, effect is expected for the 3-[4-(trifluoromethyl)phenyl] substituent. This reduced basicity can affect reactions that require protonation of the nitrogen or its participation as a nucleophile.

Calculated and Measured pKa Values for Substituted N-Aryl Azetidines nih.gov
CompoundSubstituent (at N)Calculated pKaMeasured pKa
N-Phenylazetidine-C6H52.94.3
N-(4-Methoxyphenyl)azetidine-C6H4-4-OCH33.24.8
N-(4-Cyanophenyl)azetidine-C6H4-4-CN0.50.5

Note: The pKa data for N-aryl azetidines illustrates the strong influence of aryl substituents on the basicity of the azetidine nitrogen. A similar trend is anticipated for 3-aryl substituted azetidines.

The strong inductive and resonance electron-withdrawing effects of the trifluoromethyl group also influence reaction pathways and selectivity by altering the stability of intermediates and transition states. In reactions involving the formation of a positive charge at the C3 position, such as the SN1-type displacement of the hydroxyl group, the 4-(trifluoromethyl)phenyl group is destabilizing. This would slow down the rate of carbocation formation compared to an unsubstituted phenyl or an electron-donating-group-substituted phenyl ring.

This electronic influence can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. wikipedia.orglibretexts.org The trifluoromethyl group has a large positive sigma (σ) value, indicative of its strong electron-withdrawing nature. viu.ca For a reaction where a positive charge develops in the transition state (a positive rho (ρ) value), a substituent with a positive σ value will decrease the reaction rate. wikipedia.orgviu.ca

Consequently, reactions of this compound that proceed via a carbocationic intermediate are expected to be slower than those of their non-fluorinated analogues. This can alter the competition between different reaction pathways. For example, a concerted SN2-type mechanism might become more favorable relative to an SN1-type mechanism.

Furthermore, the trifluoromethyl group can influence the stereochemical outcome of reactions. Research on the palladium-catalyzed hydrogenolysis of related 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has shown that the trifluoromethyl group has a remarkable influence on the stereochemistry of the resulting azetidine. nih.gov This directing effect, arising from steric and electronic interactions, can be exploited to control the formation of specific stereoisomers in reactions involving this compound derivatives. The regioselectivity of ring-opening reactions of the corresponding azetidinium ions would also be affected, as the electronic nature of the C3-substituent influences the stability of the partial positive charges that develop at the ring carbons in the transition state. nih.gov

Computational and Theoretical Investigations of 3 4 Trifluoromethyl Phenyl Azetidin 3 Ol Systems

Quantum Chemical Calculations for Azetidine (B1206935) Ring Systems (e.g., DFT Studies)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of azetidine ring systems. researchgate.netnih.govresearchgate.net These methods allow for the detailed examination of molecular structures, electronic properties, and reaction energetics, which are difficult to probe experimentally. nih.govnih.gov

DFT calculations have been successfully applied to explain the reactivity and stereoselectivity observed in reactions involving azetidines. For instance, calculations have been used to model transition states and intermediates, providing a rationale for the high levels of stereoselectivity in certain synthetic additions. researchgate.net In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT studies using the ωB97XD functional with the 6-311++G** basis set were employed to investigate the reaction's regioselectivity. frontiersin.org These computational studies suggested that the coordination of the lanthanum (III) catalyst with the substrate or product likely governs the observed regiochemical outcome. frontiersin.org

Furthermore, computational methods support experimental observations regarding the structure and reactivity of complex azetidine derivatives, such as azetidine-borane complexes. acs.org By calculating properties like molecular vibrational frequencies from the Hessian of the electronic energy, researchers can predict and analyze spectroscopic data, such as IR spectra, to confirm molecular structures. nih.govsuperfri.org The reliability of DFT methods, particularly the B3LYP hybrid functional, in producing accurate results for such systems is widely acknowledged. mdpi.com

Computational MethodSystem/Reaction StudiedKey FindingReference
DFTPhotogenerated α-aminoalkyl radical cyclizationA tertiary radical intermediate was identified as critical for the success of the 4-exo-trig cyclization to form the azetidine ring. researchgate.net
DFT (ωB97XD/6-311++G**)La(OTf)₃-catalyzed intramolecular aminolysis of epoxy aminesThe observed regioselectivity in azetidine formation was attributed to the coordination of the lanthanum catalyst. frontiersin.org
DFTNucleophilic ring-opening of azetidiniumsCalculations helped to elucidate the parameters that govern the regioselectivity of the ring-opening reaction. nih.govresearchgate.net
Calculations (unspecified)Lithiation of N-alkyl-2-arylazetidine-borane complexesComputational results supported experimental findings on the structure, reactivity, and stereoselectivity of the functionalization. acs.org

Prediction and Elucidation of Reaction Mechanisms

Computational modeling plays a crucial role in predicting and elucidating the complex reaction mechanisms involved in the synthesis of azetidine derivatives. thescience.devbioquicknews.com Theoretical investigations can map out entire reaction pathways, identify key intermediates, and calculate activation energies, thereby explaining experimental outcomes and predicting the feasibility of new reactions. acs.org

One significant area of study is the photochemical synthesis of azetidinols. The Norrish-Yang cyclization of α-aminoacetophenones provides a route to highly strained azetidinols. uni-mainz.denih.gov Computational studies can model the formation of the key 1,4-biradical intermediate and how its conformation, influenced by factors like the nitrogen protecting group, dictates the efficiency of the cyclization. uni-mainz.de These photogenerated 3-phenylazetidinols can serve as intermediates that readily undergo subsequent ring-opening reactions. nih.govresearchgate.net

Mechanisms for other synthetic routes have also been clarified using computational chemistry. For instance, the mechanism for a copper(I)-catalyzed cascade reaction involving a frontiersin.orgacs.org-rearrangement and a 4π-electrocyclization to yield azetidine nitrones has been investigated. acs.org Similarly, DFT calculations have been used to demonstrate that in certain cyclization reactions, a tertiary radical intermediate is essential for the formation of the azetidine ring. researchgate.net By prescreening potential substrates and catalysts computationally, researchers can move beyond trial-and-error approaches, accelerating the discovery of novel and efficient syntheses for complex azetidines. thescience.dev

Computational Analysis of Regio- and Stereoselectivity in Azetidine Syntheses

The control of regio- and stereoselectivity is a central challenge in synthetic organic chemistry, and computational analysis provides powerful tools to understand and predict these outcomes in azetidine synthesis. rsc.org By calculating the energies of different transition states, theoretical models can explain why one regioisomer or stereoisomer is formed preferentially over others.

A quantum chemical investigation into the synthesis of 2-arylazetidines shed light on the factors controlling the regio- and diastereoselectivity of the ring-closure step. acs.org The study found that the formation of the strained four-membered azetidine ring was kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific basic conditions. acs.org The computational results were consistent with experimental findings, highlighting the predictive power of these methods. acs.org

In other studies, DFT calculations have been employed to understand the parameters governing the regioselectivity of nucleophilic ring-opening reactions of azetidiniums. nih.govresearchgate.net Computational studies also explained the difference in regioselectivity observed in the aminolysis of cis- versus trans-3,4-epoxy amines, attributing it to the influence of the Lewis acid catalyst. frontiersin.org Furthermore, the temperature-dependent stereoselectivity in the synthesis of azetidine-borane complexes and the regioselectivity of their subsequent lithiation have been rationalized with the aid of computational modeling. acs.org These examples underscore the integral role of computational chemistry in designing highly selective synthetic routes to functionalized azetidines.

Conformational Analysis and Energetics of Azetidine Derivatives

The chemical behavior of azetidine derivatives is profoundly influenced by their conformational preferences and the inherent energetics of the strained four-membered ring. The ring-strain energy of azetidine is considerable, estimated at 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) and aziridine (B145994). researchgate.net This high degree of strain dictates the molecule's reactivity, making it susceptible to ring-opening reactions while also imparting a rigid molecular scaffold that can be advantageous in drug design. researchgate.netrsc.org

Computational methods are extensively used to explore the conformational landscape of azetidine derivatives and their reaction intermediates. For example, in the photochemical synthesis of azetidinols via the Norrish-Yang cyclization, the conformation of the intermediate 1,4-biradical is critical for efficient ring closure. uni-mainz.de Theoretical calculations can model these transient species and evaluate how different substituents or protecting groups influence their geometry and, consequently, the reaction's outcome. uni-mainz.de

The configurational stability of intermediates is another key aspect studied computationally. In the stereoselective functionalization of azetidine-borane complexes, the stability of the lithiated intermediates was investigated to understand the stereochemical outcome of the lithiation and subsequent electrophilic trapping sequence. acs.org By calculating the relative energies of different conformers and isomers, these studies provide a detailed picture of the thermodynamic and kinetic factors that control the structure and reactivity of these strained heterocycles. nih.gov

Studies on the Electronic Structure and Reactivity Descriptors of Trifluoromethylated Azetidinols

The introduction of a trifluoromethyl (CF₃) group into the azetidinol (B8437883) scaffold, as in 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, significantly alters the molecule's electronic properties and reactivity. The CF₃ group is a strong electron-withdrawing group, which can influence reaction mechanisms and molecular interactions. nih.gov

Quantum chemical calculations are employed to quantify these electronic effects through the analysis of reactivity descriptors. These descriptors, derived from the calculated electronic structure, include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps. dntb.gov.ua For instance, calculating the frontier orbital energies of reactants can help predict their ability to engage in reactions such as photocatalyzed azetidine synthesis. thescience.dev

While specific studies on this compound are not widely detailed, the principles can be inferred from related systems. The presence of the electron-withdrawing CF₃ group is expected to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack. It also impacts the acidity of nearby protons and the basicity of the azetidine nitrogen. The reactivity of related trifluoromethylated compounds, such as phosphoranides which can act as either fluorinating or trifluoromethylating agents depending on their structure, demonstrates the profound influence of CF₃ groups on chemical behavior. nih.gov Computational analysis of the electronic structure and reactivity descriptors of trifluoromethylated azetidinols is crucial for understanding their stability, predicting their reaction pathways, and designing new molecules with desired properties.

Applications of Azetidine Scaffolds in Advanced Organic Synthesis

Azetidines as Key Building Blocks for Complex Organic Molecules

Azetidines, and specifically 3-aryl-azetidin-3-ols, are recognized as important building blocks in the synthesis of complex organic molecules. rsc.orgarkat-usa.orgproquest.com The inherent ring strain of the azetidine (B1206935) core, approximately 25.4 kcal/mol, makes it more reactive than five- or six-membered heterocycles, yet stable enough for handling and multi-step synthesis, unlike the more labile aziridines. rsc.orgrsc.org

The synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol and related 3-aryl-azetidin-3-ols is commonly achieved through the nucleophilic addition of organometallic reagents, such as Grignard reagents, to commercially available N-protected azetidin-3-ones. acs.org This straightforward method allows for the introduction of a wide variety of aryl groups at the C3 position, creating a tertiary alcohol. Another synthetic approach involves the Norrish-Yang cyclization of α-aminoacetophenones. arkat-usa.org

Once synthesized, these 3-hydroxyazetidine scaffolds serve as versatile precursors. The hydroxyl group at the C3 position is a key functional handle that can be substituted or eliminated to introduce further complexity, making these compounds valuable starting points for creating libraries of novel, three-dimensional molecules for various applications, including drug discovery. imperial.ac.uk

Synthesis of Diverse Functionalized Azetidine Derivatives

A significant application of This compound and its analogs is their conversion into other functionalized azetidine derivatives. The tertiary hydroxyl group can be readily displaced under mild, acid-catalyzed conditions, proceeding through a stabilized azetidine carbocation intermediate.

A notable example is the iron-catalyzed alkylation of thiols with 3-arylazetidin-3-ols. acs.orgnih.gov This reaction allows for the direct and high-yield synthesis of 3-aryl-3-sulfanyl azetidines, which are themselves valuable motifs in medicinal chemistry. acs.orgimperial.ac.uk The reaction is catalyzed by inexpensive and mild iron(III) chloride (FeCl₃) and tolerates a broad range of thiols (benzylic, aryl, and alkyl) and various substituents on the azetidinol's aryl ring. acs.org

Furthermore, the resulting thioether functionality can be subsequently oxidized to the corresponding sulfoxides and sulfones, providing access to additional classes of 3,3-disubstituted azetidines with different electronic and steric properties. acs.org This highlights the role of This compound as a gateway to a diverse set of derivatives.

Table 1: Functionalization of 3-Aryl-Azetidin-3-ol Derivatives
Azetidin-3-ol (B1332694) PrecursorReagentCatalystProductYieldReference
N-Cbz-3-(p-tolyl)azetidin-3-ol4-Methoxybenzyl thiolFeCl₃N-Cbz-3-((4-methoxybenzyl)thio)-3-(p-tolyl)azetidine99% acs.org
N-Cbz-3-(4-methoxyphenyl)azetidin-3-olBenzyl thiolFeCl₃N-Cbz-3-(benzylthio)-3-(4-methoxyphenyl)azetidine96% acs.org
N-Cbz-3-(4-fluorophenyl)azetidin-3-olThiophenolFeCl₃N-Cbz-3-(phenylthio)-3-(4-fluorophenyl)azetidine99% acs.org
N-Cbz-3-((4-methoxybenzyl)thio)-3-(p-tolyl)azetidinem-CPBA-N-Cbz-3-((4-methoxybenzyl)sulfinyl)-3-(p-tolyl)azetidine99% acs.org
N-Cbz-3-((4-methoxybenzyl)thio)-3-(p-tolyl)azetidinem-CPBA (excess)-N-Cbz-3-((4-methoxybenzyl)sulfonyl)-3-(p-tolyl)azetidine99% acs.org

Role in the Construction of Polycyclic and Spirocyclic Frameworks

Spirocycles are increasingly important motifs in drug discovery as they introduce three-dimensionality, which can improve pharmacological properties. nih.govresearchgate.net Azetidine-containing spirocycles are particularly attractive scaffolds. While direct examples starting from This compound are not prevalent, its precursor, N-protected azetidin-3-one (B1332698), is a key starting material for spirocyclic systems. nih.gov

For instance, spirocyclic azetidines can be synthesized through intramolecular cyclization strategies or [2+2] cycloadditions. rsc.org Azetidin-3-ones can be elaborated to form spirocyclic frameworks such as oxazaspiro[3.3]heptanones. nih.gov The ability to readily synthesize This compound from azetidin-3-one means that this class of compounds is intrinsically linked to the synthesis of more complex spirocyclic and polycyclic systems that incorporate the 3-arylazetidine core. The C3-functionalization provides a vector for further ring formations, positioning these molecules as key intermediates in the construction of novel polycyclic frameworks.

Potential in Chiral Template Applications

Asymmetric synthesis is crucial for producing enantiomerically pure compounds for pharmaceutical applications. Azetidine derivatives can serve as chiral templates to control stereochemistry in subsequent reactions. The synthesis of chiral, enantioenriched azetidin-3-ones has been achieved through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov

These chiral ketones serve as direct precursors to chiral tertiary alcohols such as an enantiomerically pure form of This compound . The stereocenter at the C3 position can then influence the stereochemical outcome of further transformations. For example, the facial selectivity of reagents approaching the azetidine ring can be dictated by the stereochemistry of the C3 substituent, making the chiral azetidinol (B8437883) a valuable template for asymmetric synthesis. The development of stereoselective syntheses for 2- and 3-substituted azetidines is an active area of research, underscoring the importance of these chiral building blocks. rsc.org

Integration into Multi-step Synthesis Schemes (e.g., Cross-Coupling Reactions)

The modular nature of This compound makes it well-suited for integration into multi-step synthesis schemes. The construction of the molecule itself often relies on powerful synthetic methods. For instance, the 3-aryl-azetidine bond can be formed using palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling of 3-iodoazetidine with various arylsilanes. researcher.life

The trifluoromethylphenyl group is a common feature in many pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity. This group is typically installed using modern cross-coupling methodologies. The functional handles on the azetidine ring, particularly the hydroxyl group in the parent compound or the derived thioether, sulfoxide, and sulfone groups, provide reactive sites for further elaboration in a synthetic sequence. acs.org This allows for the strategic attachment of the azetidine scaffold to other complex fragments, demonstrating its utility in convergent synthetic strategies toward novel and complex molecular targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclization of azetidin-3-ol with 3-(trifluoromethyl)phenyl precursors under inert atmosphere (e.g., nitrogen) at room temperature. Hydrochloric acid is added to form the hydrochloride salt. Optimization includes controlling stoichiometry (1:1 molar ratio of azetidin-3-ol to trifluoromethylphenyl reagent), maintaining pH < 6 to prevent side reactions, and purification via crystallization in ethanol/water mixtures .
  • Key Parameters : Reaction yield (typically 60–75%) improves with slow addition of reagents and exclusion of moisture. Purity (>98%) is confirmed by HPLC using a C18 column and acetonitrile/water mobile phase .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1H^1\text{H}-NMR (DMSO-d6) shows characteristic peaks: δ 7.6–7.8 ppm (aromatic protons), δ 4.2 ppm (azetidine C3-OH), δ 3.5–3.7 ppm (azetidine ring protons) .
  • FT-IR : Peaks at 3350 cm1^{-1} (O-H stretch), 1120 cm1^{-1} (C-F stretch) confirm functional groups .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves the azetidine ring geometry (bond angles: ~90°) and confirms the trifluoromethyl group's ortho substitution .

Advanced Research Questions

Q. How to design experiments to assess the compound’s bioactivity, such as anticancer or antimicrobial effects?

  • Anticancer Assays :

  • Use MTT assays on cancer cell lines (e.g., MCF-7, A549) at concentrations of 10–100 µM. Compare viability reduction (e.g., 30% at 50 µM) to controls. Include caspase-3/7 activation assays to confirm apoptosis .
    • Antimicrobial Testing :
  • Perform MIC/MBC assays against S. aureus or E. coli (range: 5–100 µg/mL). The trifluoromethyl group enhances membrane penetration, improving efficacy (MIC ~20 µg/mL) .

Q. How can researchers resolve contradictions in pharmacological data, such as varying potency across studies?

  • Approach :

Validate assay conditions (e.g., pH, serum content) to ensure consistency.

Use isogenic cell lines to isolate target-specific effects.

Cross-reference with structural analogs (e.g., 3-[3-(Trifluoromethyl)benzyl]azetidine hydrochloride) to identify substituent-dependent trends .

  • Case Study : Discrepancies in neuroprotective activity (30% vs. 10% reduction in cell death) may arise from oxidative stress model variations (e.g., H2_2O2_2 concentration) .

Q. What computational strategies are effective for target identification and binding mode prediction?

  • Tools :

  • AutoDock Vina : Dock the compound into protein targets (e.g., EGFR kinase) using a grid box centered on the active site. Set exhaustiveness to 20 for accuracy .
  • PubChem Data : Leverage bioactivity datasets (e.g., EC50_{50} values) to prioritize targets. The trifluoromethyl group’s electronegativity favors interactions with hydrophobic pockets .

Q. How to conduct structure-activity relationship (SAR) studies to optimize the compound’s efficacy?

  • Method :

  • Synthesize analogs with substituent variations (e.g., replacing -CF3_3 with -Cl or -OCH3_3).
  • Compare bioactivity: The -CF3_3 group enhances anticancer potency by 2-fold compared to -Cl analogs due to increased lipophilicity (logP: 2.1 vs. 1.5) .
    • Key Metrics : IC50_{50}, logP, and topological polar surface area (TPSA) to balance potency and bioavailability .

Q. What are the best practices for addressing low yields during large-scale synthesis?

  • Solutions :

  • Use flow chemistry to improve mixing and heat transfer.
  • Replace batch crystallization with anti-solvent precipitation (e.g., adding hexane to ethanol solution) for higher purity (95% → 99%) .
    • Troubleshooting : Low yields (<50%) may result from incomplete cyclization; monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. How to validate molecular docking models for this compound?

  • Validation Steps :

Perform redocking with co-crystallized ligands (RMSD < 2.0 Å acceptable).

Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns.

Compare predicted binding energies (AutoDock Vina) with experimental IC50_{50} values for correlation analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.